molecular formula C5H10ClN3O2 B15047433 1-Nitroso-1-(2-chloroethyl)-3,3-dimethylurea CAS No. 59960-30-4

1-Nitroso-1-(2-chloroethyl)-3,3-dimethylurea

Cat. No.: B15047433
CAS No.: 59960-30-4
M. Wt: 179.60 g/mol
InChI Key: NEQGOOOOLVHDDF-UHFFFAOYSA-N
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Description

3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea is a chemical compound known for its significant applications in the field of medicine, particularly in chemotherapy. It is a member of the nitrosourea family, which are alkylating agents used to treat various types of cancer by interfering with the DNA replication process in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea typically involves the reaction of 1,1-dimethylurea with 2-chloroethylamine hydrochloride in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under acidic conditions to facilitate the formation of the nitrosourea compound.

Industrial Production Methods

Industrial production of 3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: It serves as a tool for studying DNA damage and repair mechanisms.

    Medicine: It is primarily used in chemotherapy for treating brain tumors and other cancers. Its ability to cross the blood-brain barrier makes it particularly effective for brain cancer treatment.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects by alkylating DNA, which leads to the formation of cross-links between DNA strands. This prevents DNA replication and transcription, ultimately causing cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea is similar to other nitrosourea compounds such as carmustine and lomustine. it is unique in its specific chemical structure, which provides distinct pharmacokinetic properties and therapeutic applications. Similar compounds include:

    Carmustine: Used in chemotherapy for brain tumors and lymphomas.

    Lomustine: Another nitrosourea used for treating brain tumors and Hodgkin’s lymphoma.

    Streptozocin: Used primarily for pancreatic cancer treatment.

Properties

CAS No.

59960-30-4

Molecular Formula

C5H10ClN3O2

Molecular Weight

179.60 g/mol

IUPAC Name

1-(2-chloroethyl)-3,3-dimethyl-1-nitrosourea

InChI

InChI=1S/C5H10ClN3O2/c1-8(2)5(10)9(7-11)4-3-6/h3-4H2,1-2H3

InChI Key

NEQGOOOOLVHDDF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(CCCl)N=O

Origin of Product

United States

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